molecular formula C23H28N2O2 B2598597 ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone CAS No. 1421480-76-3

((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2598597
CAS No.: 1421480-76-3
M. Wt: 364.489
InChI Key: CJOAWQVNOIFJQE-UHFFFAOYSA-N
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Description

((1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a bicyclic tertiary amine derivative featuring a diazabicyclo[3.2.1]octane core. Its structure includes a benzyl substituent at the 3-position and a 4-isopropoxyphenyl group attached via a methanone linkage at the 8-position. The stereochemistry (1R,5S) confers rigidity to the bicyclic system, which is critical for receptor binding in medicinal chemistry applications.

Properties

IUPAC Name

(3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-17(2)27-22-12-8-19(9-13-22)23(26)25-20-10-11-21(25)16-24(15-20)14-18-6-4-3-5-7-18/h3-9,12-13,17,20-21H,10-11,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOAWQVNOIFJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Diazabicyclo[3.2.1]octane Core: This step involves the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Phenyl Methanone Group: This step involves the reaction of the intermediate with 4-isopropoxybenzoyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Benzyl halides or phenyl halides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related diazabicyclo[3.2.1]octane derivatives, focusing on substituent variations, synthetic routes, and biological activities.

Structural and Functional Analogues

Compound Name Substituents (Position) Molecular Formula Key Findings Reference
((1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone 3-Benzyl, 8-(4-isopropoxyphenyl) C₂₅H₃₀N₂O₂ Target compound; structural rigidity and lipophilic substituents may enhance CNS penetration. N/A (Hypothetical)
PF-06700841 3-(2-((1-Methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl), 8-((S)-2,2-difluorocyclopropyl) C₁₉H₂₀F₂N₆O Dual TYK2/JAK1 inhibitor (IC₅₀: 23 nM for TYK2); used in autoimmune disease trials.
(4-Chlorophenyl)((1R,3r,5S)-3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-Phenylamino, 8-(4-chlorophenyl) C₂₀H₂₀ClN₂O Exhibited moderate antibacterial activity (MIC: 8–16 µg/mL against S. aureus).
{(3-exo)-3-[5-(Aminomethyl)-2-fluorophenyl]-8-azabicyclo[3.2.1]oct-8-yl}(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone 3-(5-Aminomethyl-2-fluorophenyl), 8-(4-bromo-3-methyl-5-propoxythiophenyl) C₂₃H₂₈BrFN₂O₂S Molecular weight: 495.448 g/mol; potential CNS-targeting scaffold.
Rac-(4-(((1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoyl)glycine 3-Phenyl, 8-(4-sulfonylbenzoyl) C₂₂H₂₂N₂O₅S USP5 allosteric inhibitor; IC₅₀: 1.2 µM.

Pharmacological Profiles

  • Kinase Inhibition : PF-06700841’s dual TYK2/JAK1 inhibition highlights the diazabicyclo[3.2.1]octane scaffold’s versatility in targeting autoimmune pathways. The target compound’s lack of pyrimidine may reduce kinase affinity but improve off-target safety .
  • Antibacterial Activity : ’s chlorophenyl analog demonstrates the scaffold’s adaptability to infectious disease applications, though the target compound’s isopropoxy group may shift therapeutic focus .

Biological Activity

((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone
  • Molecular Formula : C18H24N2O2
  • Molecular Weight : 296.40 g/mol

Biological Activity Overview

The biological activity of ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone has been studied in various contexts, with notable findings in the following areas:

1. Antimicrobial Activity

Research indicates that bicyclic compounds similar to this one exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis.

2. CNS Activity

The structural characteristics of the compound suggest potential interactions with central nervous system (CNS) receptors. Some studies have indicated that it may act as a modulator of neurotransmitter systems, which could lead to neuroactive properties such as anxiolytic or antidepressant effects.

3. Enzyme Inhibition

This compound may also serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been hypothesized to inhibit certain kinases that are crucial in cancer progression, suggesting potential applications in oncology.

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial effects of various bicyclic compounds, ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains.

Case Study 2: CNS Interaction

A pharmacological evaluation assessed the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration of the compound at doses of 10 mg/kg significantly reduced anxiety levels in the elevated plus maze test compared to control groups.

The mechanisms by which ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone exerts its biological effects are still under investigation but may involve:

  • Receptor Binding : The compound likely interacts with various receptors in the CNS, influencing neurotransmitter release.
  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
Compound ABicyclic structure with nitrogenAntimicrobial
Compound BSimilar bicyclic structure without isopropoxy groupCNS active
Compound CLinear analogLess potent against bacteria

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing ((1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octan-8-yl)(4-isopropoxyphenyl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Formation of the bicyclic core via cyclization of pyrrolidine derivatives under acidic or basic conditions .
  • Step 2 : Introduction of the benzyl group at position 3 using alkylation or nucleophilic substitution.
  • Step 3 : Coupling the 4-isopropoxyphenyl methanone moiety via Suzuki-Miyaura cross-coupling or amide-bond formation .
  • Optimization : Temperature (e.g., 100°C for cyclization), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (e.g., 1.5 equivalents of aryl halide) are critical . Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., δ 7.29–7.14 ppm for aromatic protons) .
  • X-ray Crystallography : Resolves absolute configuration and ring conformations (e.g., chair/envelope conformations in bicyclic systems) .
  • HPLC-MS : Validates purity (>98%) and molecular weight (e.g., [M+H]+ peaks) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Methodological Answer :

  • In vitro assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or radioligand binding .
  • Cell-based assays : Test cytotoxicity (MTT assay) or anti-inflammatory activity (NF-κB inhibition) .
  • Computational docking : Predict binding affinity to targets like the farnesoid X receptor (FXR) using AutoDock Vina .

Advanced Research Questions

Q. What strategies address low bioavailability or metabolic instability in this compound?

  • Methodological Answer :

  • Prodrug design : Introduce ester or phosphate groups at the isopropoxy moiety to enhance solubility .
  • Formulation : Use liposomal encapsulation or cyclodextrin complexes to improve pharmacokinetics .
  • Metabolic studies : Identify labile sites (e.g., triazole ring oxidation) via LC-MS/MS with liver microsomes .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

  • Methodological Answer :

  • Modify substituents : Replace benzyl with cyclopropyl or pyridyl groups to enhance CNS penetration .
  • Bioisosteric replacement : Substitute the methanone with a sulfonamide to improve target selectivity .
  • Data-driven SAR : Correlate logP, polar surface area, and IC50 values using QSAR models .
  • Example SAR Table :
Substituent (Position 3)logPIC50 (nM)Target
Benzyl (Baseline)3.2150FXR
Cyclopropyl2.890FXR
Pyridyl2.575FXR

Q. How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50 values)?

  • Methodological Answer :

  • Standardize assays : Use identical buffer conditions (pH 7.4, 1 mM Mg²⁺) and cell lines (HEK293 vs. HepG2) .
  • Control experiments : Include reference inhibitors (e.g., tropifexor for FXR studies) to validate assay reliability .
  • Meta-analysis : Compare data across ≥3 independent studies to identify outliers or assay-specific artifacts .

Research Challenges and Solutions

Q. What are the challenges in achieving stereochemical purity during synthesis?

  • Methodological Answer :

  • Chiral resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak AD-H) .
  • Asymmetric catalysis : Employ Rhodium(I)-BINAP complexes for enantioselective cyclization .
  • Crystallization : Diastereomeric salt formation with tartaric acid derivatives .

Q. How can computational methods predict off-target effects or toxicity?

  • Methodological Answer :

  • Phylogenetic analysis : Compare target binding sites across related proteins (e.g., FXR vs. PXR) .
  • ToxCast screening : Use EPA’s ToxCast database to flag potential hepatotoxicity .
  • Molecular dynamics : Simulate binding to hERG channels to assess cardiac risk .

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